molecular formula C11H12ClN3 B2777105 1-[(2-chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine CAS No. 1695769-33-5

1-[(2-chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine

Cat. No.: B2777105
CAS No.: 1695769-33-5
M. Wt: 221.69
InChI Key: SZVVGZHPXGMUEB-UHFFFAOYSA-N
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Description

1-[(2-Chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a 2-chloro-4-methylphenyl group attached to the pyrazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical chemistry.

Preparation Methods

The synthesis of 1-[(2-chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-4-methylbenzyl chloride with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable acid catalyst to yield the desired pyrazole derivative. Industrial production methods often employ optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-[(2-Chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[(2-Chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: The compound is utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

1-[(2-Chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-[(2-Chloro-4-methylphenyl)methyl]-1H-pyrazol-3-amine: Differing in the position of the amine group on the pyrazole ring, this compound may exhibit different reactivity and biological activity.

    1-[(2-Chloro-4-methylphenyl)methyl]-1H-pyrazol-5-amine: Another positional isomer with potential variations in chemical and biological properties.

    2-Chloro-4-methylphenylhydrazine: A precursor in the synthesis of pyrazole derivatives, with distinct chemical behavior and applications

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[(2-chloro-4-methylphenyl)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-8-2-3-9(11(12)4-8)6-15-7-10(13)5-14-15/h2-5,7H,6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVVGZHPXGMUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2C=C(C=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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